molecular formula C12H10INO B2400796 2-(3-Iodophenoxy)aniline CAS No. 1094235-82-1

2-(3-Iodophenoxy)aniline

Cat. No.: B2400796
CAS No.: 1094235-82-1
M. Wt: 311.122
InChI Key: WSWQKEAWZATNEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Iodophenoxy)aniline is an organic compound with the molecular formula C12H10INO It consists of an aniline moiety attached to a phenoxy group, which is further substituted with an iodine atom at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodophenoxy)aniline typically involves the following steps:

    Nitration of Aniline: Aniline is nitrated using nitric acid to form nitroaniline.

    Reduction: The nitro group is reduced to an amino group, resulting in the formation of aniline.

    Iodination: The phenoxy group is introduced via a nucleophilic substitution reaction, followed by iodination at the meta position using iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by iodination under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form deiodinated or deaminated products.

    Substitution: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium azide or thiolates can be employed for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deiodinated or deaminated products.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(3-Iodophenoxy)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Iodophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The phenoxy and aniline moieties can interact with hydrophobic and aromatic regions of the target molecules, modulating their activity and function.

Comparison with Similar Compounds

    2-(4-Iodophenoxy)aniline: Similar structure but with iodine at the para position.

    2-(3-Bromophenoxy)aniline: Bromine instead of iodine at the meta position.

    2-(3-Chlorophenoxy)aniline: Chlorine instead of iodine at the meta position.

Uniqueness: 2-(3-Iodophenoxy)aniline is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom’s size and polarizability can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications where other halogenated analogs may not be as effective.

Properties

IUPAC Name

2-(3-iodophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSWQKEAWZATNEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.